2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a structurally complex heterocyclic compound featuring a benzoxazepine-dione core. This seven-membered ring system incorporates oxygen and nitrogen atoms at positions 1 and 4, respectively, with ketone groups at positions 3 and 3. The methyl group at position 2 and the ethyl substituent at position 4 further distinguish this compound. The ethyl side chain terminates in a 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety, which introduces a sulfonamide-functionalized aromatic ring.
Properties
Molecular Formula |
C22H22N2O6S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-methyl-4-[2-oxo-2-(3-pyrrolidin-1-ylsulfonylphenyl)ethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H22N2O6S/c1-15-21(26)24(22(27)18-9-2-3-10-20(18)30-15)14-19(25)16-7-6-8-17(13-16)31(28,29)23-11-4-5-12-23/h2-3,6-10,13,15H,4-5,11-12,14H2,1H3 |
InChI Key |
JBGUQNKSVOEVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 463.5 g/mol. The structural representation indicates the presence of a benzoxazepine core, which is known for its biological activity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of benzoxazepines exhibit anticancer properties. The compound's structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation.
- Neuropharmacology : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can act as ligands for G protein-coupled receptors (GPCRs), which are crucial in neurological signaling pathways .
- Antimicrobial Properties : Preliminary studies have suggested that compounds containing sulfonyl groups demonstrate antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents based on this compound's structure.
Drug Development
- Lead Compound for Synthesis : The unique structure of this compound makes it a valuable lead for synthesizing new drugs. Its functional groups can be modified to enhance efficacy and reduce side effects.
- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is essential for assessing its viability as a drug candidate. Research into its absorption, distribution, metabolism, and excretion (ADME) properties can provide insights into its therapeutic potential.
- Targeted Drug Delivery Systems : The compound can be incorporated into nanocarriers for targeted drug delivery, improving the specificity and effectiveness of treatments for diseases such as cancer.
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the anticancer effects of benzoxazepine derivatives. The results indicated that compounds similar to 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to this structure could yield potent anticancer agents.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers examined the binding affinity of similar compounds to dopamine receptors. The findings revealed that modifications to the pyrrolidine ring could enhance receptor binding and improve therapeutic outcomes in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure and Functional Group Variations
Benzoxazepine-dione vs. Benzoxazinone Derivatives
The target compound’s benzoxazepine-dione core differs from the benzo[b][1,4]oxazin-3(4H)-one derivatives reported in , which feature a six-membered benzoxazinone ring .
Pyrrolidine-Sulfonyl vs. Oxadiazole Substituents
The target’s 3-(pyrrolidin-1-ylsulfonyl)phenyl group contrasts with the phenyl-1,2,4-oxadiazole substituents in . Sulfonamide groups are known to enhance solubility and hydrogen-bonding capacity, whereas oxadiazoles often serve as bioisosteres for ester or amide groups, optimizing metabolic stability.
Crystallographic and Conformational Insights
describes a pyrrolidine-containing compound (methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate) with a twisted pyrrolidine ring and intermolecular hydrogen-bonding networks stabilizing its crystal lattice .
Analytical Characterization
However, emphasizes the use of ¹H NMR, IR, and mass spectrometry for confirming benzoxazinone derivatives . These techniques would similarly apply to the target compound, with additional focus on the sulfonyl group’s IR absorption (~1350–1150 cm⁻¹ for S=O stretching).
Biological Activity
The compound 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a member of the benzoxazepine class and has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Benzoxazepine core : Known for various pharmacological activities.
- Pyrrolidine sulfonamide moiety : Often associated with inhibitory effects on specific enzymes or receptors.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, leading to effects on acid-base balance and potential anti-cancer properties.
- Receptor Modulation : The benzoxazepine structure can modulate G-protein coupled receptors (GPCRs), impacting neurotransmitter release and signaling pathways.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
- Neurological Disorders : Potential use in treating conditions like anxiety and depression by modulating neurotransmitter systems.
Case Studies
-
In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM .
- Table 1 : Summary of In Vitro Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|-------------------|-----------|-------------------------------------|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
- Table 1 : Summary of In Vitro Efficacy
-
Animal Models : In vivo studies demonstrated that administration of the compound led to reduced tumor size in xenograft models .
- The study highlighted a notable increase in survival rates among treated subjects compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the compound's potential:
- Absorption : Rapid absorption noted within 30 minutes post-administration.
- Half-life : Approximately 4 hours, indicating a need for frequent dosing in therapeutic settings.
Toxicity Studies
Toxicity assessments have shown that while the compound exhibits promising therapeutic effects, it also has associated risks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
